2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Description
Glycolithocholic acid (GLCA) is a secondary bile acid formed via the conjugation of lithocholic acid (LCA) with glycine in the liver. Its molecular formula is C₂₆H₄₃NO₄, with a molecular weight of 433.62 g/mol and a structure defined as 3α-hydroxy-5β-cholan-24-oylglycine . GLCA is a microbiota-dependent metabolite, derived from the biotransformation of primary bile acids by gut bacteria. It plays roles in lipid digestion, cholesterol homeostasis, and signaling through nuclear receptors like FXR and TGR5 .
Clinical studies associate GLCA with diverse pathologies, including Alzheimer’s disease (AD), diabetes, inflammatory bowel disease (IBD), and bone mineral density (BMD) regulation.
Properties
IUPAC Name |
2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQTYHEGZTYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398978, DTXSID70861983 | |
| Record name | Glycolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Hydroxy-24-oxocholan-24-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79252-50-9 | |
| Record name | Glycolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithocholylglycine can be synthesized from lithocholic acid and glycine methyl ester. The synthesis involves the conjugation of lithocholic acid with glycine methyl ester, followed by purification through preparative thin-layer chromatography and saponification .
Industrial Production Methods: While specific industrial production methods for lithocholylglycine are not extensively documented, the synthesis generally follows the laboratory preparation methods, scaled up for industrial use. The process involves the use of high-pressure liquid chromatography (HPLC) for the identification and relative quantitation of conjugated bile acids in biological fluids .
Chemical Reactions Analysis
Types of Reactions: Lithocholylglycine undergoes various chemical reactions, including:
Oxidation: Conversion to sulfolithocholylglycine.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Formation of different conjugates with other amino acids or taurine
Common Reagents and Conditions:
Oxidation: Sulfation using carbodiimide procedures.
Reduction: Catalytic hydrogenation.
Substitution: Use of glycine or taurine in the presence of activating agents
Major Products:
Sulfolithocholylglycine: Formed through sulfation.
Lithocholyltaurine: Formed through substitution with taurine
Scientific Research Applications
Metabolic Effects and Cardiometabolic Health
Glycolithocholic acid has been studied for its influence on metabolic processes, particularly in relation to energy metabolism and the regulation of bile acids. Research indicates that GLCA plays a role in modulating glucose and lipid metabolism through its interaction with specific receptors such as the Farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) .
Key Findings:
- Bile Acid Synthesis Inhibition : A study demonstrated that administration of glycodeoxycholic acid (GDCA), closely related to GLCA, suppressed primary bile acid synthesis while increasing fibroblast growth factor 19 (FGF19) concentrations. This suggests a potential therapeutic mechanism for conditions involving bile acid dysregulation .
- Correlation with Cardiometabolic Risk : Elevated levels of GLCA have been associated with various cardiometabolic risk factors, indicating its potential role as a biomarker for metabolic disorders .
Immune Modulation
Recent studies have highlighted the immunomodulatory effects of GLCA, particularly in the context of autoimmune conditions and inflammation.
Key Findings:
- Regulatory T Cell Enhancement : Research has shown that GLCA can increase the frequency of circulating regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune responses. This effect occurs through activation of the constitutive androstane receptor .
- Potential Therapeutic Application : Given its ability to modulate immune responses, GLCA is being investigated as a candidate for treating conditions characterized by immune dysregulation, such as primary biliary cholangitis and other autoimmune diseases .
Neurological Implications
Emerging evidence suggests that bile acids, including GLCA, may influence neurological health and disease states.
Key Findings:
- Association with Depression : A study found correlations between gut microbiota, bile acids, and major depressive disorder (MDD), indicating that alterations in bile acid profiles may contribute to the pathophysiology of depression . Specifically, GLCA levels were found to be negatively correlated with depressive symptoms.
- Alzheimer's Disease Biomarker : Elevated levels of GLCA have been observed in patients with Alzheimer's disease compared to those with mild cognitive impairment. This suggests that GLCA may serve as a biomarker for neurodegenerative diseases .
Case Studies and Research Insights
The following table summarizes notable studies involving glycolithocholic acid and its applications:
Mechanism of Action
Lithocholylglycine exerts its effects by interacting with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Bile Acids
Structural Features
Bile acids differ in hydroxylation patterns, conjugation (glycine/taurine), and sulfation. Key comparisons include:
| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|---|
| Glycolithocholic acid (GLCA) | 3α-hydroxy-5β-cholan-24-oylglycine | C₂₆H₄₃NO₄ | 433.62 | Glycine-conjugated, secondary |
| Lithocholic acid (LCA) | 3α-hydroxy-5β-cholan-24-oic acid | C₂₄H₄₀O₃ | 376.57 | Unconjugated, secondary |
| Glycolithocholic acid sulfate (GLCAS) | GLCA + 3-sulfate group | C₂₆H₄₂NO₇S | 512.27 | Sulfated, enhances solubility |
| Taurolithocholic acid (TLCA) | LCA conjugated with taurine | C₂₆H₄₅NO₆S | 499.70 | Taurine-conjugated, secondary |
| Glycodeoxycholic acid (GDCA) | 3α,12α-dihydroxy-5β-cholan-24-oylglycine | C₂₆H₄₃NO₅ | 449.62 | Di-hydroxylated, glycine-conjugated |
Metabolic Pathways and Excretion
- GLCA: Synthesized via bacterial dehydroxylation of primary bile acids (e.g., chenodeoxycholic acid) in the colon. Sulfation (to form GLCAS) enhances urinary excretion (24% in rats vs. <5% for non-sulfated forms) .
- LCA : Unconjugated and highly hydrophobic; requires sulfation for detoxification. Associated with hepatotoxicity if accumulated .
- GDCA/GCDCA : Primary bile acid derivatives with dual hydroxyl groups; less reliant on sulfation for excretion .
- GLCAS: Detected in diabetic retinopathy patients, suggesting sulfation as a detoxification pathway in metabolic disorders .
Table 2: Disease Associations of GLCA and Related Compounds
Key Research Findings and Controversies
- Sulfation as a Detoxification Pathway : GLCAS is preferentially excreted in urine, reducing systemic toxicity compared to LCA .
- Microbiota Dependency : GLCA and GLCAS levels are modulated by Bacteroides spp. and Fusobacterium ulcerans, linking gut dysbiosis to metabolic diseases .
- Species-Specific Metabolism : Rats hydroxylate GLCA extensively, while humans rely more on sulfation .
Biological Activity
Glycolithocholic acid (GLCA) is a bile acid that plays a significant role in various biological processes, including lipid and glucose metabolism, gut microbiota modulation, and potential therapeutic applications. This article discusses the biological activity of GLCA, supported by recent research findings and case studies.
1. Overview of Glycolithocholic Acid
GLCA is a conjugated bile acid derived from lithocholic acid and glycine. It is primarily produced in the liver and excreted into the bile, where it aids in the digestion and absorption of dietary fats. As a bile acid, GLCA interacts with various receptors in the body, influencing metabolic pathways and gut health.
2.1 Metabolic Regulation
GLCA has been shown to impact lipid and glucose metabolism through its interaction with specific receptors:
- Farnesoid X Receptor (FXR) : GLCA activates FXR, which regulates bile acid synthesis and glucose metabolism. Activation of FXR can lead to decreased hepatic glucose production and improved insulin sensitivity .
- Takeda G Protein-Coupled Receptor 5 (TGR5) : GLCA also activates TGR5, promoting energy expenditure and enhancing the secretion of glucagon-like peptide-1 (GLP-1), which is beneficial for glucose homeostasis .
3.1 Gut Microbiota Interaction
A study involving patients with major depressive disorder (MDD) found that levels of GLCA were significantly lower compared to healthy controls. This reduction was correlated with specific gut microbiota profiles, suggesting that GLCA may play a role in gut-brain interactions .
- Table 1: Comparison of Bile Acids in MDD Patients vs. Healthy Controls
| Bile Acid | MDD Patients (n=31) | Healthy Controls (n=29) |
|---|---|---|
| Glycolithocholic Acid (GLCA) | Lower | Higher |
| Taurolithocholic Acid (TLCA) | Lower | Higher |
| 23-Nordeoxycholic Acid | Higher | Lower |
3.2 Cardiometabolic Effects
Research indicates that plasma levels of GLCA are negatively associated with various cardiometabolic risk factors. In a cohort study, higher levels of GLCA were linked to lower insulin resistance and better lipid profiles among young adults .
- Table 2: Association of Glycolithocholic Acid with Cardiometabolic Risk Factors
| Risk Factor | Correlation with GLCA Level |
|---|---|
| Insulin Resistance | Negative |
| LDL Cholesterol | Negative |
| HDL Cholesterol | Positive |
4. Potential Therapeutic Applications
Given its biological activities, GLCA may have therapeutic potential in treating metabolic disorders:
- Weight Management : By enhancing energy expenditure through TGR5 activation, GLCA may contribute to weight loss strategies.
- Diabetes Management : Its role in improving insulin sensitivity positions GLCA as a candidate for diabetes treatment.
5. Conclusion
Glycolithocholic acid exhibits significant biological activity through its effects on metabolic regulation, gut microbiota interaction, and potential therapeutic applications. Ongoing research continues to uncover its roles in health and disease management, emphasizing the importance of bile acids in metabolic homeostasis.
Q & A
Q. What are the standardized methodologies for quantifying glycolithocholic acid (GLCA) in biological samples?
GLCA is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for bile acid detection. Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate GLCA from plasma/serum .
- Chromatographic Separation : Reverse-phase C18 columns with mobile phases containing ammonium acetate or formic acid to enhance ionization .
- Quantitation : Isotope-labeled internal standards (e.g., deuterated GLCA) are used to correct for matrix effects. Detection limits for GLCA in human serum are typically ≤0.11 nmol/mL . Radioimmunoassays (RIAs) are alternative methods but may lack specificity due to cross-reactivity with structurally similar bile acids .
Q. What is the biological significance of GLCA in bile acid homeostasis?
GLCA, a glycine-conjugated secondary bile acid, regulates metabolic pathways via activation of nuclear receptors (e.g., FXR, TGR5). It modulates lipid metabolism, glucose homeostasis, and gut microbiome composition. Elevated GLCA levels are linked to metabolic disorders such as obesity and non-alcoholic steatohepatitis (NASH), while reduced levels correlate with altered gut-liver axis signaling .
Q. How can researchers differentiate GLCA from its sulfated or taurine-conjugated analogs?
- Chromatographic Retention Time : Sulfated GLCA (e.g., GLCA-3-sulfate) elutes later than GLCA in hydrophilic interaction liquid chromatography (HILIC) due to increased polarity .
- Mass Spectrometry : GLCA (m/z 433.32) is distinguished from taurine-conjugated analogs (e.g., taurolithocholic acid, m/z 482.3) via accurate mass measurement and fragmentation patterns .
Advanced Research Questions
Q. How should experimental designs account for confounding factors in GLCA-related gut microbiome studies?
- Cohort Stratification : Control for age, diet, and comorbidities (e.g., diabetes) that influence bile acid metabolism .
- Longitudinal Sampling : Track GLCA fluctuations in fecal and serum samples to distinguish transient vs. sustained microbiome interactions .
- Multi-Omics Integration : Combine metabolomics (GLCA levels) with 16S rRNA sequencing to identify bacterial taxa (e.g., Clostridium scindens) involved in GLCA biotransformation .
Q. What strategies resolve contradictions between in vitro and in vivo data on GLCA’s role in neuroinflammation?
- Dose-Response Validation : In vitro models often use supraphysiological GLCA concentrations (>10 µM), whereas in vivo levels in cerebrospinal fluid are typically <0.1 µM. Adjust doses to mimic physiological ranges .
- Blood-Brain Barrier (BBB) Permeability Assays : Use transwell models with brain endothelial cells to assess GLCA transport efficiency, which may explain limited central nervous system effects observed in vivo .
Q. How can researchers optimize LC-MS/MS parameters for detecting low-abundance GLCA in complex matrices?
- Ion Source Optimization : Electrospray ionization (ESI) in negative ion mode with a declustering potential of -80 V enhances GLCA detection .
- Collision Energy Calibration : Fragment GLCA precursors (m/z 432.3 → 74.0) with collision energies of -35 eV to maximize sensitivity .
- Matrix Effect Mitigation : Use surrogate matrices (e.g., charcoal-stripped serum) for calibration curves to avoid endogenous GLCA interference .
Q. What evidence supports GLCA as a biomarker for ulcerative colitis (UC), and how can its diagnostic utility be validated?
- Clinical Correlations : Elevated fecal GLCA levels in UC patients correlate with disease activity scores and Enterobacteriaceae overgrowth .
- Validation Workflow :
Discovery Cohort : Untargeted metabolomics to identify GLCA as a candidate biomarker .
Targeted Quantitation : Validate GLCA levels in a multi-center cohort using standardized LC-MS/MS protocols .
Mechanistic Studies : Link GLCA to mucosal inflammation via in vitro models (e.g., GLCA exposure in colonic organoids) .
Methodological Challenges and Solutions
Q. How to address batch effects in multi-site GLCA studies?
- Internal Standardization : Use isotopically labeled GLCA (e.g., GLCA-d4) in all samples to normalize inter-batch variability .
- Harmonized Protocols : Predefine LC-MS/MS parameters (e.g., column type, gradient) across labs to ensure reproducibility .
Q. What statistical approaches are recommended for analyzing GLCA-microbiome correlations?
- Spearman’s Rank Correlation : Non-parametric testing to assess monotonic relationships between GLCA levels and microbial alpha diversity .
- PERMANOVA : Test for significant differences in GLCA profiles across microbiome beta-diversity clusters .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
